molecular formula C7H4N4S B13094397 2H-imidazo[4,5-g][1,2,3]benzothiadiazole CAS No. 42341-41-3

2H-imidazo[4,5-g][1,2,3]benzothiadiazole

Cat. No.: B13094397
CAS No.: 42341-41-3
M. Wt: 176.20 g/mol
InChI Key: ZBAPTBRNNCVUFB-UHFFFAOYSA-N
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Description

2H-Imidazo[4’,5’:3,4]benzo[1,2-d][1,2,3]thiadiazole is a heterocyclic compound that features a fused ring system combining imidazole and thiadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-Imidazo[4’,5’:3,4]benzo[1,2-d][1,2,3]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzothiazole with suitable electrophiles, such as ethyl 2-chloro-3-oxobutanoate, in the presence of a base like sodium hydride in a solvent such as 1,4-dioxane under reflux conditions . This reaction yields the desired heterocyclic compound through a series of nucleophilic substitutions and cyclizations.

Industrial Production Methods: While specific industrial production methods for 2H-Imidazo[4’,5’:3,4]benzo[1,2-d][1,2,3]thiadiazole are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2H-Imidazo[4’,5’:3,4]benzo[1,2-d][1,2,3]thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where the imidazole or thiadiazole rings are functionalized with different substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Halogenated reagents in the presence of a base like potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

2H-Imidazo[4’,5’:3,4]benzo[1,2-d][1,2,3]thiadiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-Imidazo[4’,5’:3,4]benzo[1,2-d][1,2,3]thiadiazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various biological pathways, making it a versatile agent in drug development .

Comparison with Similar Compounds

    Benzo[d]imidazo[2,1-b]thiazole: Shares a similar fused ring system but differs in the positioning of the nitrogen and sulfur atoms.

    Benzothiazole: Lacks the imidazole ring, making it less versatile in certain applications.

    Imidazo[1,2-a]pyridine: Contains a fused imidazole and pyridine ring, offering different electronic properties.

Uniqueness: 2H-Imidazo[4’,5’:3,4]benzo[1,2-d][1,2,3]thiadiazole stands out due to its combined imidazole and thiadiazole rings, providing a unique electronic structure and reactivity profile. This makes it particularly valuable in applications requiring specific interactions with biological targets or electronic materials .

Properties

CAS No.

42341-41-3

Molecular Formula

C7H4N4S

Molecular Weight

176.20 g/mol

IUPAC Name

2H-imidazo[4,5-g][1,2,3]benzothiadiazole

InChI

InChI=1S/C7H4N4S/c1-2-5-7(12-11-10-5)6-4(1)8-3-9-6/h1-3,11H

InChI Key

ZBAPTBRNNCVUFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NNSC2=C3C1=NC=N3

Origin of Product

United States

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